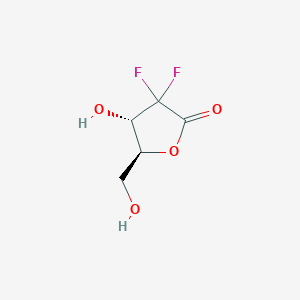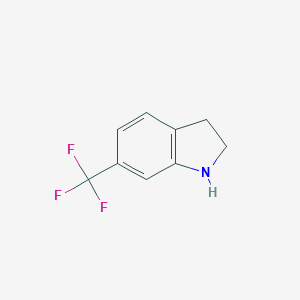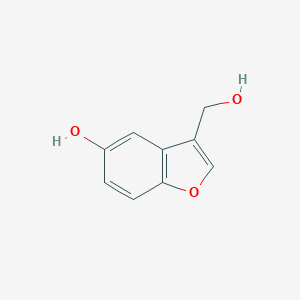
3-(Hydroxymethyl)benzofuran-5-ol
Descripción general
Descripción
“3-(Hydroxymethyl)benzofuran-5-ol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran was synthesized for the first time by Perkin in 1870 . The research and development of benzofuran-based biologically active compounds have been a rapidly developing and increasingly active field due to their wide potential applications as medicinal drugs . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)benzofuran-5-ol” is a derivative of benzofuran . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism, involves a benzofuran ring .Aplicaciones Científicas De Investigación
Cytotoxic Neolignans from Daphniphyllum macropodum Miq. :
- A study on neolignans isolated from Daphniphyllum macropodum Miq, including compounds structurally related to 3-(Hydroxymethyl)benzofuran-5-ol, demonstrated antiproliferative activity against human non-small cell lung cancer cell lines (Ma et al., 2017).
Facile Syntheses of Substituted 2,3-Dihydrofurans and Benzofurans :
- This research outlines the synthesis of various substituted benzofurans, indicating the potential for diverse chemical modifications and applications (Yoshida et al., 2004).
First Total Synthesis of 2-Isopropyliden-2H-Benzofuran-3-One :
- The total synthesis of a structurally related benzofuran compound highlights the chemical methods available for creating benzofuran derivatives with potential biological activities (Pergomet et al., 2017).
Cascade Reactions for Synthesis of 2-Benzofuran-2-Ylacetamides :
- This study presents a method for synthesizing benzofuran derivatives, showing the versatility of these compounds in chemical synthesis (Gabriele et al., 2007).
Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines :
- This research focuses on the synthesis of benzofuran derivatives and their potential inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).
7-Substituted 2-Phenyl-Benzofurans as ERβ Selective Ligands :
- A study on benzofuran derivatives that demonstrates their potential as selective ligands for estrogen receptor beta, indicating a possible application in hormone-related therapies (Collini et al., 2004).
Synthesis and Antimicrobial Activity of Some New Chalcones Containing Benzofuran :
- This paper explores the synthesis of benzofuran derivatives with potential antimicrobial activities (Lunkad et al., 2015).
Four New Benzofurans from Seeds of Styrax perkinsiae :
- This research identifies new benzofuran compounds isolated from Styrax perkinsiae with cytotoxic activities against breast cancer cell lines (Li et al., 2005).
Synthesis and Antifungal Activity of Benzofuran-5-Ols :
- The study highlights the synthesis of benzofuran-5-ol derivatives and their potential as antifungal agents (Ryu et al., 2010).
Identification of (2-Aminopropyl)benzofuran (APB) Phenyl Ring Positional Isomers :
- This research identifies different positional isomers of a benzofuran derivative, indicating the chemical diversity and complexity of these compounds (Stańczuk et al., 2013).
Safety And Hazards
Direcciones Futuras
Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is an urgent need to develop new therapeutic agents, and benzofuran compounds have emerged as a promising area for future research .
Propiedades
IUPAC Name |
3-(hydroxymethyl)-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGRUFOKJNNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzofuran-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



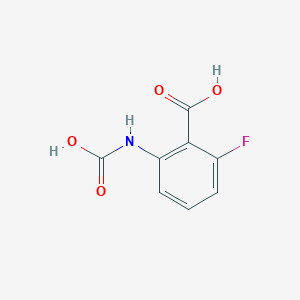
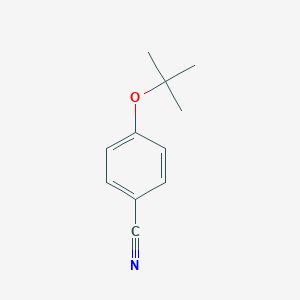
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
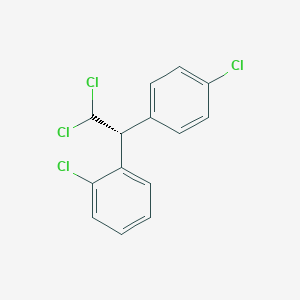
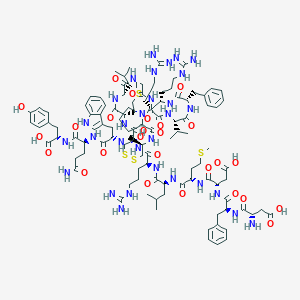
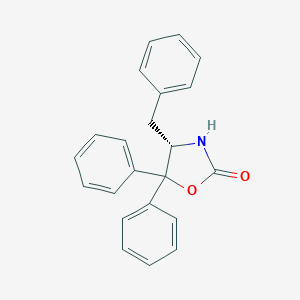
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
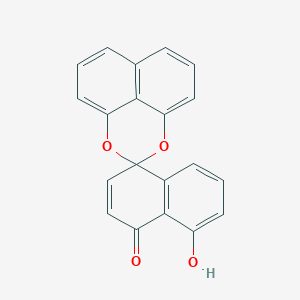
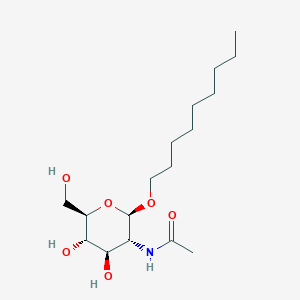
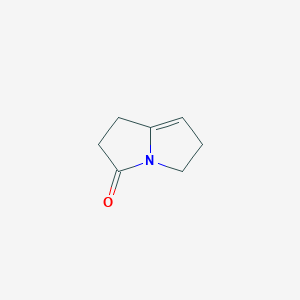
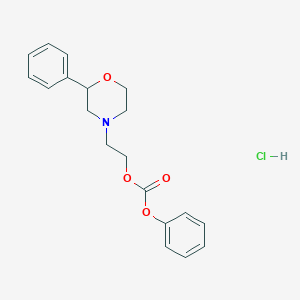
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
